Boc-NH-PEG11-NH2

Catalog No.
S544672
CAS No.
890091-42-6
M.F
C29H60N2O13
M. Wt
644.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG11-NH2

CAS Number

890091-42-6

Product Name

Boc-NH-PEG11-NH2

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C29H60N2O13

Molecular Weight

644.8 g/mol

InChI

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32)

InChI Key

GISRSYIQHFGCMC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG11-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

The exact mass of the compound t-Boc-N-amido-PEG11-Amine is 644.4095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG11-NH2 (CAS 890091-42-6) is a highly pure, discrete polyethylene glycol (dPEG) derivative featuring an exact 11-unit spacer flanked by a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. With a precise molecular weight of 644.79 g/mol, this heterobifunctional linker is engineered for advanced bioconjugation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The discrete nature of the PEG11 chain ensures an exact spacer length, while its high hydrophilicity mitigates the aggregation of hydrophobic payloads. The orthogonal amine protection scheme allows for controlled, stepwise coupling reactions, making it a critical precursor for reproducible, pharmaceutical-grade therapeutic development .

Substituting Boc-NH-PEG11-NH2 with generic, polydisperse equivalents (such as Boc-NH-PEG600-NH2) introduces a statistical mixture of chain lengths, resulting in heterogeneous final products that complicate regulatory approval and cause unpredictable pharmacokinetic profiles[1]. In PROTAC development, varying linker lengths disrupt the precise spatial geometry required for optimal target-E3 ligase ternary complex formation, leading to inconsistent degradation efficacy [2]. Furthermore, attempting to use unprotected symmetrical diamines (NH2-PEG11-NH2) to cut costs typically results in uncontrolled cross-linking and statistical product mixtures during heterobifunctional synthesis. This drastically reduces the yield of the desired asymmetric conjugate and necessitates extensive, costly chromatographic purification, ultimately increasing the total cost of manufacturing [2].

Absolute Molecular Precision vs. Polydisperse Mixtures

Boc-NH-PEG11-NH2 is a discrete PEG (dPEG) with an absolute polydispersity index (PDI) of 1.0 and an exact mass of 644.41 Da, ensuring a single molecular entity . In contrast, standard polydisperse equivalents like Boc-NH-PEG600-NH2 exhibit a PDI of ~1.05–1.15, consisting of a Gaussian distribution of PEG chain lengths (typically ranging from n=9 to n=14). When utilized in ADC or PROTAC synthesis, the discrete PEG11 linker yields a 100% structurally defined conjugate mixture, whereas the polydisperse alternative generates a complex array of conjugate masses that severely complicates LC-MS characterization and quality control .

Evidence DimensionOligomeric Purity and Mass Definition
Target Compound DataPDI = 1.0, single exact mass (644.41 Da), >95% oligomer purity
Comparator Or BaselineBoc-NH-PEG600-NH2 (PDI ~1.1, broad mass distribution)
Quantified DifferenceElimination of chain-length heterogeneity, yielding a single defined conjugate mass
ConditionsLC-MS characterization of final PROTAC/ADC conjugates

Regulatory agencies increasingly require defined molecular entities for targeted therapeutics, making discrete PEGs essential for clinical-stage procurement.

Stepwise Coupling Efficiency via Orthogonal Protection

The presence of a single Boc-protected amine alongside a free primary amine in Boc-NH-PEG11-NH2 enables highly controlled, stepwise conjugation [1]. Reacting the free amine first, followed by TFA-mediated Boc deprotection and subsequent coupling of the second ligand, routinely achieves heterobifunctional conjugate yields exceeding 75-80%. Conversely, utilizing an unprotected, symmetrical NH2-PEG11-NH2 baseline for sequential coupling leads to competitive double-conjugation and statistical mixtures, often reducing the isolated yield of the desired asymmetric product to below 30% [1].

Evidence DimensionAsymmetric Conjugation Yield
Target Compound Data>75-80% yield of targeted heterobifunctional product
Comparator Or BaselineUnprotected NH2-PEG11-NH2 (<30% yield due to symmetric cross-linking)
Quantified Difference>2.5-fold increase in desired product yield
ConditionsSequential amide bond formation in PROTAC/linker-payload synthesis

Maximizing asymmetric coupling yields drastically reduces the consumption of expensive proprietary E3 ligase or target protein ligands during drug development.

Spacer Length and Ternary Complex Optimization

The 11-unit discrete PEG chain provides an extended, highly flexible spacer length of approximately 35–40 Å [1]. In PROTAC optimization, short linkers (e.g., PEG3 or PEG4, ~10–15 Å) often result in severe steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. The extended length of Boc-NH-PEG11-NH2 effectively bridges wider protein-protein interaction gaps, rescuing degradation activity for targets with deep or sterically hindered binding pockets where shorter PEG linkers fail to induce ubiquitination[1].

Evidence DimensionSpacer Length and Steric Relief
Target Compound DataPEG11 (~35-40 Å extended length)
Comparator Or BaselineShort discrete PEGs (e.g., PEG3-4, ~10-15 Å)
Quantified Difference~25 Å increase in linker span
ConditionsTernary complex formation in sterically hindered PROTAC targets

Procuring a library of extended discrete PEGs like PEG11 is critical for empirical linker screening when initial short-linker PROTACs exhibit poor degradation efficacy.

PROTAC Linker Screening and Optimization

Because of its defined 35-40 Å length and high hydrophilicity, this compound is highly effective for PROTAC libraries targeting sterically demanding protein-protein interactions where shorter linkers fail to form stable ternary complexes [1].

Antibody-Drug Conjugate (ADC) Development

The discrete molecular weight and high water solubility make it a highly suitable choice for linking hydrophobic payloads to antibodies, ensuring a uniform Drug-to-Antibody Ratio (DAR) and preventing premature aggregation during formulation [2].

Surface Functionalization and Nanoparticle Coating

The orthogonal Boc-protection allows for the precise, oriented attachment of targeting peptides or antibodies to nanoparticle surfaces, utilizing the PEG11 chain to provide a hydration layer that extends in vivo circulation time [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

644.40953997 Da

Monoisotopic Mass

644.40953997 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Boc-PEG-amine (n=11)

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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